5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid
Description
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where the Boc group acts as a protective moiety for amines or hydroxyl groups under acidic conditions . Its molecular formula is C₁₂H₁₃FO₄, with a molecular weight of 252.23 g/mol (inferred from structural analogs in and ). The fluorine atom enhances metabolic stability and influences electronic properties, while the Boc group facilitates controlled deprotection during multi-step syntheses .
Properties
Molecular Formula |
C12H13FO4 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI Key |
AFXFHBBAIQDVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
The synthesis typically begins with aromatic compounds bearing amino groups, which are protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during fluorination. The protected intermediate is then subjected to electrophilic fluorination, often utilizing fluorinating agents like N-fluorobenzenesulfonimide (NFSI), Selectfluor, or other electrophilic fluorinating reagents.
Key Reaction Steps
- Protection of amino group: Using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or pyridine.
- Electrophilic fluorination: The aromatic ring undergoes substitution with fluorine at the 2-position, facilitated by the electron-withdrawing nature of the Boc group directing the fluorination ortho to the amino group.
Reaction Scheme
Amino benzoic acid derivative --(Boc anhydride, base)--> Boc-protected amino benzoic acid
Boc-protected amino benzoic acid --(electrophilic fluorination)--> 2-fluoro-Boc-protected benzoic acid
Research Data
- The use of electrophilic fluorinating agents like NFSI or Selectfluor has been documented to afford high regioselectivity and yields in aromatic fluorination, with yields often exceeding 80% under optimized conditions.
Carboxylation and Final Functionalization
Method Overview
Post-fluorination, the carboxyl group is introduced or retained through oxidation or direct substitution reactions. The final step involves deprotection of the Boc group if necessary, or further functionalization to produce the target compound.
Typical Reaction Conditions
- Oxidation: Using oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) to convert methyl or other side chains into carboxylic acids.
- Direct carboxylation: Using carbon dioxide under high pressure in the presence of catalysts, although less common for this specific compound.
Research Data
- Carboxylation of aromatic compounds bearing Boc-protected amino groups has been achieved with high efficiency, especially under mild conditions with catalytic bases.
Alternative Synthesis via Multi-step Organic Reactions
Method Overview
An alternative approach involves multi-step synthesis starting from commercially available fluorinated benzoic acids, followed by Boc protection of amino groups and subsequent purification.
Reaction Pathway
- Starting material: 2-fluorobenzoic acid
- Step 1: Protection of amino groups (if present)
- Step 2: Introduction of Boc group using di-tert-butyl dicarbonate
- Step 3: Purification via recrystallization or chromatography
Research Data
- This route is favored for its straightforwardness and high yield, often exceeding 70%, with purification steps optimized for industrial scale.
Preparation Data Table
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Di-tert-butyl dicarbonate, TEA | Room temperature, 2-4 hours | 85 | Protection of amino group |
| 2 | Electrophilic fluorinating agent (NFSI or Selectfluor) | 0°C to room temperature, 1-2 hours | 80-90 | Regioselective fluorination at ortho position |
| 3 | Oxidation (KMnO₄ or K₂Cr₂O₇) | Reflux, 2-4 hours | 75 | Conversion of methyl groups to carboxylic acids |
| 4 | Purification | Recrystallization or chromatography | --- | Final product with purity >98% |
Research and Literature Support
- The synthesis of fluorinated aromatic acids with Boc protection has been extensively studied, with methods documented in patents and peer-reviewed articles, emphasizing mild conditions, high yields, and scalability.
- Catalytic fluorination methods using BF₃·Et₂O have shown promising results, providing yields up to 83% within 10 minutes under optimized conditions.
Chemical Reactions Analysis
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoic acid ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the protection and deprotection of amines.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the BOC group protects amine functionalities during drug synthesis.
Material Science: It is employed in the synthesis of polymers and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The BOC group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the BOC group is removed, releasing the free amine for further chemical transformations .
Comparison with Similar Compounds
Substituent Effects: Boc Group vs. Other Protecting Groups
The Boc group in the target compound distinguishes it from analogs with alternative protective strategies:
- 5-(Fmoc-amino)-2-fluorobenzoic acid (): Features a 9-fluorenylmethoxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile, whereas Boc is acid-labile, making the latter preferable for syntheses requiring orthogonal protection .
- 5-[(tert-butoxy)carbonyl]amino-4-fluoro-2-methylbenzoic acid (CAS 658085-43-9, ): Includes an additional methyl group at the 2-position and a fluorine at the 4-position.
Table 1: Protective Group Comparison
Fluorine Position and Electronic Effects
The position of fluorine significantly impacts physicochemical properties:
- 2-Fluoro-5-hydroxybenzoic acid (): Replaces the Boc group with a hydroxyl group. The hydroxyl increases acidity (pKa ~2.8) compared to the Boc-protected target compound (pKa ~4.5–5.0, estimated). Fluorine’s electron-withdrawing effect enhances the carboxylic acid’s acidity in both compounds .
- 2-Fluoro-5-methoxybenzoic acid (): The methoxy group is electron-donating, reducing acidity (pKa ~4.2) relative to the target compound. This highlights how electron-withdrawing Boc groups amplify acidity compared to alkoxy substituents .
Biological Activity
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid (also referred to as Boc-2-fluorobenzoic acid) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C12H14FNO4
- Molecular Weight : 253.24 g/mol
- IUPAC Name : 5-((tert-butoxycarbonyl)amino)-2-fluorobenzoic acid
- CAS Number : [B13554737]
The biological activity of 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is primarily attributed to its ability to interact with specific biological targets. The tert-butoxycarbonyl (Boc) group enhances solubility and stability, while the fluorine atom may influence the compound's reactivity and interaction with enzymes or receptors.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating their activity.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Anticancer Potential : Some derivatives of fluorobenzoic acids have shown promise in cancer therapy by inducing apoptosis in tumor cells.
Antimicrobial Activity
A study assessing the antimicrobial properties of various benzoic acid derivatives, including 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid, found that it demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for microbial inhibition.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid | 50 | Staphylococcus aureus |
| 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid | 75 | Escherichia coli |
| Control (Ampicillin) | 10 | Staphylococcus aureus |
Cytotoxicity Studies
In vitro cytotoxicity assays using various cancer cell lines have been conducted to evaluate the safety profile of this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 80 |
| PC3 (Prostate) | 95 |
| HeLa (Cervical) | >100 |
These results suggest that while the compound has some cytotoxic effects, it also exhibits selectivity towards cancer cells over normal cells.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized several derivatives of fluorobenzoic acids, including Boc-protected versions. The synthesized compounds were evaluated for their biological activity, revealing that modifications at the aromatic ring significantly influenced their potency against cancer cell lines and microbial strains .
- Fluorinated Compounds in Drug Development : The introduction of fluorine into organic molecules has been shown to enhance pharmacological properties. This characteristic is leveraged in designing new therapeutic agents targeting various diseases .
- Preclinical Trials : Ongoing preclinical trials are investigating the efficacy of fluorinated benzoic acids in combination therapies for cancer treatment, focusing on synergistic effects when used alongside established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[(tert-butoxy)carbonyl]-2-fluorobenzoic acid, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example:
- Step 1 : Introduce the fluorine atom via electrophilic aromatic substitution (e.g., using Selectfluor® in acetonitrile at 80°C).
- Step 2 : Protect the carboxylic acid group as a tert-butyl ester using Boc anhydride (e.g., (Boc)₂O with DMAP in dichloromethane).
Key intermediates include 2-fluorobenzoic acid and its tert-butyl-protected precursor. Reaction conditions must avoid hydrolysis of the Boc group (acid-sensitive) .- Data Consideration : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Q. Which purification techniques are most effective for isolating 5-[(tert-butoxy)carbonyl]-2-fluorobenzoic acid from reaction mixtures?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (water → methanol) to remove polar impurities .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and unreacted starting materials.
- HPLC : Reverse-phase chromatography with acidic mobile phases (0.1% formic acid) enhances separation of fluorinated aromatic acids .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during storage and handling?
- Methodological Answer : The Boc group is susceptible to acid-catalyzed cleavage. Stability protocols include:
- Storage : Under inert atmosphere (N₂/Ar) at -20°C in anhydrous DMSO or DMF.
- Handling : Avoid prolonged exposure to moisture or acidic conditions (e.g., TFA). Degradation products can be identified via LC-MS (e.g., loss of 100 Da corresponding to Boc group removal) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ester hydrolysis) during palladium-catalyzed coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved chemoselectivity in Suzuki-Miyaura couplings.
- Additives : Include silver salts (Ag₂CO₃) to suppress undesired dehalogenation of the fluorine substituent .
- Temperature Control : Maintain reactions below 60°C to prevent Boc group cleavage.
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution in derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze electron density maps.
- NBO Analysis : Quantify the directing effects of the fluorine and Boc groups. For example, the fluorine atom’s -I effect may deactivate the ortho position, favoring para substitution in further functionalization .
Q. What analytical methods resolve contradictions in reported pKa values for fluorinated benzoic acids, and how does substitution pattern affect acidity?
- Methodological Answer :
- Potentiometric Titration : Use a pH-stat titrator in 30% DMSO/water to determine pKa.
- Comparative Analysis : The electron-withdrawing fluorine at the 2-position lowers the pKa by ~1.5 units compared to non-fluorinated analogs. Conflicting literature values often arise from solvent polarity differences .
Q. How does the compound’s crystal packing affect its solubility and bioavailability in drug delivery studies?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., F···H hydrogen bonds) that reduce solubility.
- Co-Crystallization : Screen with co-formers (e.g., nicotinamide) to disrupt tight packing. Solubility enhancements of 5–10× have been reported for similar fluorinated aromatics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
